molecular formula C14H18O4 B7991659 Ethyl 2-n-butoxybenzoylformate

Ethyl 2-n-butoxybenzoylformate

Cat. No.: B7991659
M. Wt: 250.29 g/mol
InChI Key: XMSCTYOKCHITOR-UHFFFAOYSA-N
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Description

Ethyl 2-n-butoxybenzoylformate is an organic compound with the molecular formula C14H18O4 It is a derivative of benzoylformate, where the ethyl group is esterified, and the benzoyl group is substituted with a butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-n-butoxybenzoylformate typically involves the esterification of 2-n-butoxybenzoic acid with ethyl formate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

2-n-butoxybenzoic acid+ethyl formateacid catalystethyl 2-n-butoxybenzoylformate+water\text{2-n-butoxybenzoic acid} + \text{ethyl formate} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-n-butoxybenzoic acid+ethyl formateacid catalyst​ethyl 2-n-butoxybenzoylformate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-n-butoxybenzoylformate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.

Major Products Formed

    Oxidation: 2-n-butoxybenzoic acid

    Reduction: 2-n-butoxybenzyl alcohol

    Substitution: Various alkoxy-substituted benzoylformates

Scientific Research Applications

Ethyl 2-n-butoxybenzoylformate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of ethyl 2-n-butoxybenzoylformate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, it may interact with specific enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved vary depending on the specific use of the compound.

Comparison with Similar Compounds

Ethyl 2-n-butoxybenzoylformate can be compared with other benzoylformate derivatives, such as:

  • Ethyl benzoylformate
  • Mthis compound
  • Ethyl 2-methoxybenzoylformate

Uniqueness

The presence of the butoxy group in this compound imparts unique properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other benzoylformate derivatives, which may have different alkoxy groups or lack substitution altogether.

Properties

IUPAC Name

ethyl 2-(2-butoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-5-10-18-12-9-7-6-8-11(12)13(15)14(16)17-4-2/h6-9H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSCTYOKCHITOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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